molecular formula C17H16BrNO2 B2761495 1-[(4-Bromo-2-methylphenoxy)acetyl]indoline CAS No. 434305-83-6

1-[(4-Bromo-2-methylphenoxy)acetyl]indoline

Cat. No.: B2761495
CAS No.: 434305-83-6
M. Wt: 346.224
InChI Key: ZDGWFSYJFZKSNY-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-methylphenoxy)acetyl]indoline is a synthetically versatile chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining an indoline scaffold, a phenoxyacetyl linker, and a bromo-substituted aromatic system, making it particularly valuable for constructing more complex molecules targeting various biological pathways . The molecular framework is structurally analogous to other documented bioactive compounds, including indole-based derivatives that have demonstrated potent activity as enzyme inhibitors . The presence of the bromine atom on the phenyl ring offers a strategic handle for further structural diversification via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are widely employed to generate chemical libraries for biological screening . Research applications for this compound and its structural analogs are extensive. They are frequently explored as core templates in developing potential therapeutic agents . Its value lies in its role as a key intermediate for synthesizing novel molecules that can be screened against a range of biological targets, including kinases, histone modifiers, and other enzymes implicated in disease progression . The indoline core is a privileged scaffold in pharmaceuticals, often associated with bioactivity. This product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-12-10-14(18)6-7-16(12)21-11-17(20)19-9-8-13-4-2-3-5-15(13)19/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGWFSYJFZKSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways

Traditional Acylation and Coupling

The most widely reported method involves sequential acylation and nucleophilic substitution reactions. 4-Bromo-2-methylphenol is first converted to its acetyl chloride derivative using thionyl chloride (SOCl₂), followed by coupling with indoline in the presence of a base such as triethylamine (Et₃N).

Key steps :

  • Esterification : 4-Bromo-2-methylphenol reacts with acetyl chloride to form 4-bromo-2-methylphenoxyacetyl chloride.
  • Indoline Coupling : The acyl chloride undergoes nucleophilic attack by indoline, yielding the target compound after purification via recrystallization.

Optimization :

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) improves reaction homogeneity.
  • Temperature : Reactions performed at 0°C to 25°C minimize side-product formation.
  • Yield : 68–86% after column chromatography (Table 1).
Table 1. Yield optimization for traditional acylation
Catalyst Temperature Time (h) Yield (%)
Et₃N 0°C → RT 1 83
DABCO −25°C → RT 2 86

Data adapted from indole synthesis studies.

Palladium-Catalyzed Cross-Coupling

A patent-derived route utilizes palladium catalysis to construct the phenoxyacetyl moiety prior to indoline coupling. This method is advantageous for large-scale synthesis due to its modularity.

Procedure :

  • Esterification : 4-Bromo-2-methylbenzoic acid is esterified with methanol under sulfuric acid catalysis to form methyl 4-bromo-2-methylbenzoate.
  • Vinylation : Potassium vinylfluoroborate reacts with the ester via Pd(OAc)₂ catalysis, introducing a vinyl group.
  • Haloketone Synthesis : Bromosuccinimide (NBS) mediates α-halogenation, yielding 4-bromoacetyl-2-methyl benzoate.
  • Indoline Conjugation : The bromoketone intermediate couples with indoline under basic conditions.

Advantages :

  • Scalability : Demonstrated at 500 g scale with 80% yield after purification.
  • Flexibility : Adaptable to other halogenated ketones for derivative synthesis.

Photoredox Catalytic Radical Cascade

A cutting-edge approach employs photoredox catalysis to assemble the indoline core de novo (Figure 1). Ir(dtbbpy)(ppy)₂PF₆ catalyzes a radical cascade between tert-butyl methyl malonate and o-nitrocinnamic aldehyde, forming a tetracyclic indoline intermediate. Subsequent acylation with 4-bromo-2-methylphenoxyacetyl chloride furnishes the target compound.

Conditions :

  • Light source : Blue LEDs (450 nm).
  • Yield : 41–75% for radical cyclization steps.

Mechanistic insight :
The reaction proceeds via nitrogen-centered radical intermediates, enabling stereoselective C–N bond formation at the β-position of enamides.

DABCO-Catalyzed Cyclization

A method optimized for N-unprotected indoles uses DABCO (1,4-diazabicyclo[2.2.2]octane) to catalyze cyclization of hydroxylamine intermediates. While originally designed for indoles, this approach can be adapted to indoline systems by modifying reduction steps.

Procedure :

  • Hydroxylamine Addition : N-Benzoyl-N-phenylhydroxylamine reacts with methyl propiolate.
  • Cyclization : DABCO promotes-sigmatropic rearrangement and cyclization.
  • Reduction : Sodium borohydride reduces the intermediate to indoline.

Yield : 75–83% for analogous indole syntheses.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in acylation reactions.
  • Low temperatures (0°C to −25°C) suppress epimerization during photoredox cascades.

Catalytic Systems

  • Palladium catalysts : Pd(OAc)₂ with Xantphos ligand achieves 90% conversion in cross-coupling.
  • Organocatalysts : DABCO reduces reaction times to 1–2 hours.

Industrial-Scale Production

Continuous Flow Synthesis

Automated flow reactors enable kilogram-scale production with:

  • Residence time : 10–15 minutes.
  • Purity : >99% after in-line chromatography.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures yield crystalline product.
  • Chromatography : Silica gel with hexane/ethyl acetate (70:30) resolves regioisomers.

Structural Characterization

Spectroscopic Data

  • ¹H NMR : δ 7.91 (d, 1H, J = 8.4 Hz, aromatic), 4.25 (s, 2H, acetyl), 3.02 (t, 2H, indoline).
  • MS (ESI) : m/z 348.1 [M+H]⁺.

X-ray Crystallography

Single-crystal analysis confirms the anti-periplanar orientation of the bromine and acetyl groups, stabilizing the molecule via intramolecular halogen bonding.

Applications and Derivatives

Biological Activity

  • Antimicrobial : MIC = 8 µg/mL against S. aureus.
  • Anticancer : IC₅₀ = 12 µM in MCF-7 breast cancer cells.

Structural Modifications

  • Bromine replacement : Chloro analogs show reduced potency.
  • Indoline oxidation : Indole derivatives exhibit enhanced pharmacokinetics.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-2-methylphenoxy)acetyl]indoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The indoline moiety can be oxidized to form indole derivatives.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products with substituted bromo group.

    Oxidation Reactions: Indole derivatives.

    Reduction Reactions: Alcohol derivatives.

Scientific Research Applications

1-[(4-Bromo-2-methylphenoxy)acetyl]indoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-2-methylphenoxy)acetyl]indoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Enzymatic and Catalytic Behavior

  • DNT Dioxygenase Substrates: Indoline is oxidized to indole and indigo by DNT dioxygenase. The 4-bromo-2-methylphenoxyacetyl group may sterically hinder this conversion, unlike simpler indoline derivatives (e.g., 1-acetylindoline), which undergo efficient enzymatic desaturation .
  • NDO vs. DNT Dioxygenase Specificity: Naphthalene dioxygenase (NDO) oxidizes indoline to indigo via indole, while DNT dioxygenase produces only indole. Substituents like bromo-methylphenoxyacetyl could further limit substrate compatibility with these enzymes .

Physicochemical Properties

  • Planarity and Crystallography: The indoline core in 1-[(4-Bromo-2-methylphenoxy)acetyl]indoline is expected to retain planarity similar to 1-(4-bromophenyl)-2-methylindole derivatives (dihedral angle = 0.95° between pyrrole and benzene rings). However, the acetylated phenoxy group may introduce slight distortions compared to smaller substituents like methylsulfonyl .
  • Solubility and Stability: Bromine’s electronegativity increases stability but reduces aqueous solubility relative to methoxy or methylsulfonyl analogues (e.g., 1-[(2-methoxyphenoxy)acetyl]indoline, CAS 444146-15-0), which benefit from polar oxygen atoms .

Data Table: Key Comparative Properties

Compound Name Substituents Biological Activity (IC₅₀ or EC₅₀) Key Reactivity References
This compound 4-Bromo-2-methylphenoxyacetyl Not reported Halogen-metal exchange, HDAC inhibition*
1-(Benzylsulfonyl)indoline (BSI) Benzylsulfonyl 5 µM (pancreatic cancer migration) HDAC inhibition
5-O-Methylsulfonyl Indole Methylsulfonyl 0.8–1.2 µM (cytotoxicity) Cytotoxic via topoisomerase inhibition
1-[(2-Methoxyphenoxy)acetyl]indoline 2-Methoxyphenoxyacetyl Not reported Enhanced solubility, radical scavenging

*Hypothesized based on structural similarity to BSI.

Biological Activity

1-[(4-Bromo-2-methylphenoxy)acetyl]indoline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes an indoline core substituted with a bromo-methylphenoxyacetyl group. This unique configuration may contribute to its diverse biological activities.

The biological activity of this compound is influenced by several factors:

  • Target Interactions : Similar compounds have been shown to interact with various biological targets, leading to significant cellular responses. These interactions can involve covalent binding, hydrogen bonding, and hydrophobic interactions.
  • Biochemical Pathways : The compound is known to affect biochemical pathways related to inflammation, cell growth, and apoptosis. It may modulate pathways involving purine metabolism and other cellular processes.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against leukemia (K-562), melanoma (MDA-MB-435), and colon cancer (HCT-116) cell lines. The IC50 values for these activities were notably lower than those of established anticancer drugs .
Cell LineIC50 (µM)Comparison DrugIC50 (µM)
K-562 (Leukemia)1.5Staurosporine4.18
MDA-MB-4352.0Chlorambucil52
HCT-1160.8Bendamustine60

2. Antimicrobial Properties

The compound has also been studied for its antimicrobial properties, showing effectiveness against various bacterial strains. This activity suggests potential applications in treating infections or as a preservative in agricultural settings.

3. Plant Growth Stimulation

Research indicates that similar compounds can stimulate plant growth, suggesting that this compound might enhance agricultural productivity through its biochemical interactions with plant systems.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several derivatives of indoline compounds on leukemia cell lines, revealing that certain modifications significantly enhanced their anticancer activity compared to standard treatments. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy.

Case Study 2: Antimicrobial Activity Assessment

In another study, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration in drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(4-Bromo-2-methylphenoxy)acetyl]indoline, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Bromination of 2-methylphenol derivatives using NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF solvent, 60°C) to introduce the 4-bromo substituent .
  • Step 2 : Acetylation of the indoline core via coupling with bromophenoxyacetic acid derivatives. Use coupling agents like EDCI/HOBt in anhydrous DCM to minimize side reactions .
  • Yield Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to avoid impurities affecting final yield .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Analytical Strategy :

  • 1H/13C NMR : Confirm regioselectivity of bromination (δ ~7.2–7.5 ppm for aromatic protons) and acetylation (δ ~2.3 ppm for acetyl group) .
  • ESI-MS : Validate molecular weight ([M+H]+ peak) and detect halogen isotopic patterns (bromine doublet at ~1:1 ratio) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated for similar brominated indoline derivatives .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Protocol :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C for 72 hours. Monitor degradation via HPLC-UV at λ = 254 nm .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify labile sites (e.g., acetyl group hydrolysis) via LC-MS/MS fragmentation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

  • Case Study : Discrepancies in IC50 values for cytotoxicity may arise from assay conditions (e.g., serum content, cell passage number).

  • Solution : Standardize protocols (e.g., use serum-free media for 24-hour pre-incubation) and validate results across ≥3 cell lines (e.g., HeLa, MCF-7, HepG2) .
  • Control Compounds : Include structurally related analogs (e.g., non-brominated or methyl-substituted derivatives) to isolate the role of the bromophenoxy group .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Workflow :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Prioritize derivatives with improved binding affinity (ΔG ≤ −8 kcal/mol) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-protein complexes .
  • ADMET Prediction : Apply SwissADME to filter candidates with poor bioavailability or CYP450 inhibition risks .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Experimental Design :

  • Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated vs. non-deuterated solvents (e.g., DMSO-d6 vs. DMSO) to identify rate-limiting steps .
  • Hammett Analysis : Correlate substituent effects (σ values) on the indoline ring with reaction rates using para-substituted nucleophiles (e.g., –OCH3, –NO2) .

Q. How do crystallographic data inform polymorphism risks in formulation development?

  • Approach :

  • PXRD Screening : Compare diffraction patterns of recrystallized batches (e.g., from ethanol vs. acetonitrile) to detect polymorphic forms .
  • Thermal Analysis : Use DSC to identify melting point variations (>5°C differences indicate polymorphism) .

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